Cas no 706789-07-3 (2-Chlorooxazole-4-carboxylic acid)

2-Chlorooxazole-4-carboxylic acid is a heterocyclic organic compound featuring a chloro-substituted oxazole ring with a carboxylic acid functional group at the 4-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its reactive chloro and carboxyl groups enable efficient derivatization, facilitating the construction of more complex molecular architectures. The compound is valued for its stability under standard conditions and compatibility with a range of synthetic transformations, including nucleophilic substitutions and coupling reactions. It is commonly employed in medicinal chemistry for the design of bioactive molecules targeting various therapeutic applications.
2-Chlorooxazole-4-carboxylic acid structure
706789-07-3 structure
Product Name:2-Chlorooxazole-4-carboxylic acid
CAS No:706789-07-3
MF:C4H2ClNO3
MW:147.516580104828
MDL:MFCD11040385
CID:68664
PubChem ID:44182043
Update Time:2025-06-08

2-Chlorooxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorooxazole-4-carboxylic acid
    • 2-chloro-1,3-oxazole-4-carboxylic acid
    • 2-Chlorooxazole-4-carboxylicacid
    • 2-Chloro-oxazole-4-carboxylic acid
    • PB20528
    • SCHEMBL780577
    • EN300-131810
    • SY027681
    • CS-W021675
    • Y10043
    • J-509159
    • FT-0657481
    • Z1198305489
    • AKOS006306289
    • A25136
    • 4-Oxazolecarboxylicacid, 2-chloro-
    • 706789-07-3
    • DTXSID50657745
    • MFCD11040385
    • DS-15214
    • DB-011800
    • MDL: MFCD11040385
    • Inchi: 1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
    • InChI Key: AFZJELJKFJSQGN-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C(=O)O)=CO1

Computed Properties

  • Exact Mass: 146.97200
  • Monoisotopic Mass: 146.972
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.640
  • Boiling Point: 345.8°C at 760 mmHg
  • Flash Point: 345.804 °C at 760 mmHg
  • Refractive Index: 1.546
  • PSA: 63.33000
  • LogP: 1.02620

2-Chlorooxazole-4-carboxylic acid Security Information

2-Chlorooxazole-4-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chlorooxazole-4-carboxylic acid Production Method

2-Chlorooxazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:706789-07-3)2-Chlorooxazole-4-carboxylic acid
Order Number:A25136
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):283.0/564.0
Email:sales@amadischem.com

Additional information on 2-Chlorooxazole-4-carboxylic acid

Introduction to 2-Chlorooxazole-4-carboxylic acid (CAS No. 706789-07-3)

2-Chlorooxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 706789-07-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a chlorinated oxazole core, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The structural motif of oxazole and the presence of a chloro substituent at the 2-position, combined with a carboxylic acid functionality at the 4-position, endow this molecule with unique reactivity and potential applications in medicinal chemistry.

The oxazole ring is a prominent scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its stability under various conditions. The introduction of a chloro group at the 2-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which is crucial for further functionalization. Additionally, the carboxylic acid moiety at the 4-position allows for amide bond formation, a common strategy in drug design to improve solubility and binding affinity.

In recent years, there has been growing interest in 2-Chlorooxazole-4-carboxylic acid as a key building block in the development of novel therapeutic agents. Its structural features make it an attractive precursor for synthesizing compounds targeting various biological pathways. For instance, derivatives of this compound have been explored in the context of antimicrobial and anti-inflammatory applications. The chloro-substituted oxazole core has shown promise in disrupting bacterial cell wall synthesis and modulating inflammatory cytokine production.

One of the most compelling aspects of 2-Chlorooxazole-4-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of the chloro group and the carboxylic acid functionality, researchers have designed analogs that selectively inhibit aberrant kinase activity. Preliminary studies have indicated that certain oxazole-based inhibitors exhibit potent activity against tyrosine kinases, with potential therapeutic implications.

The pharmaceutical industry has also been exploring 2-Chlorooxazole-4-carboxylic acid as a precursor for central nervous system (CNS) drugs. The ability to modify both the oxazole ring and the carboxylic acid group allows for fine-tuning of pharmacokinetic properties such as blood-brain barrier penetration. Recent advances in medicinal chemistry have led to the discovery of novel oxazole derivatives with enhanced CNS activity, demonstrating the compound's versatility as a pharmacophore.

From a synthetic chemistry perspective, 2-Chlorooxazole-4-carboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its straightforward functionalization pattern enables rapid access to libraries of derivatives for high-throughput screening. This has been particularly useful in academic and industrial settings where efficiency and scalability are paramount. The compound's stability under various reaction conditions further enhances its utility as a synthetic platform.

The development of green chemistry principles has also influenced how 2-Chlorooxazole-4-carboxylic acid is utilized. Researchers are increasingly focusing on environmentally benign synthetic routes that minimize waste and hazardous byproducts. Innovations such as catalytic methods and solvent-free reactions have been applied to its synthesis, aligning with global efforts to promote sustainable chemical practices.

In conclusion, 2-Chlorooxazole-4-carboxylic acid (CAS No. 706789-07-3) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features—combining an oxazole core with a chloro substituent and a carboxylic acid group—make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As our understanding of biological targets advances, so too will the role of this versatile intermediate in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:706789-07-3)2-Chlorooxazole-4-carboxylic acid
A25136
Purity:99%/99%
Quantity:5g/10g
Price ($):283.0/564.0
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